molecular formula C9H7N5S B8559811 5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B8559811
M. Wt: 217.25 g/mol
InChI Key: XLVRZABZGDKROM-UHFFFAOYSA-N
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Patent
US07700636B2

Procedure details

5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine was synthesized in a way similar to that of 4f as shown in Scheme 3 with commercially available 5-bromo-2-fluorobenzaldehyde as the starting material in three steps. MS (API-ES) m/z (%): 218 (100%, M++1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[S:15][C:14]([NH2:16])=[N:13][N:12]=3)[CH:9]=2)[NH:4][N:3]=1.BrC1C=CC(F)=C(C=1)C=O>>[NH:4]1[C:5]2[C:10](=[CH:9][C:8]([C:11]3[S:15][C:14]([NH2:16])=[N:13][N:12]=3)=[CH:7][CH:6]=2)[CH:2]=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC2=CC=C(C=C12)C1=NN=C(S1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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